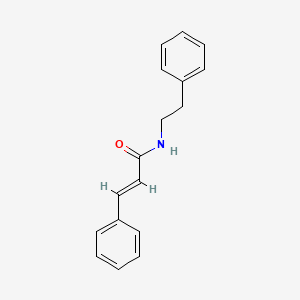

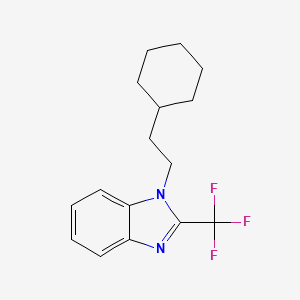

![molecular formula C18H16N2O2S B5760312 2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5760312.png)

2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide, commonly known as TAK-659, is a small molecule inhibitor that targets multiple kinases involved in B-cell receptor signaling pathways. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

Mécanisme D'action

TAK-659 selectively inhibits multiple kinases involved in B-cell receptor signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By targeting these kinases, TAK-659 blocks downstream signaling events and induces apoptosis in B-cell lymphoma cells.

Biochemical and Physiological Effects:

TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells. In addition, TAK-659 has been shown to modulate immune cell function, including T-cell activation and cytokine production. TAK-659 has also been shown to have minimal off-target effects on other kinases, suggesting a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its selectivity for kinases involved in B-cell receptor signaling pathways, which makes it a potentially effective therapeutic agent for the treatment of B-cell malignancies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of TAK-659 as a therapeutic agent. One area of focus is the combination of TAK-659 with other agents, such as monoclonal antibodies or other small molecule inhibitors, to enhance its therapeutic efficacy. Another area of focus is the identification of biomarkers that can predict response to TAK-659, which could help to guide patient selection and treatment strategies. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of TAK-659 in the treatment of B-cell malignancies.

Méthodes De Synthèse

TAK-659 can be synthesized using a multi-step process that involves the reaction of 2-amino-1-naphthol with 2-bromoethyl thienylacetate, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to yield the final product.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits B-cell receptor signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that TAK-659 inhibits tumor growth and prolongs survival in mouse models of CLL and MCL.

Propriétés

IUPAC Name |

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-thiophen-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c19-17(20-22-18(21)12-15-8-4-10-23-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10H,11-12H2,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBCVFUFGQKHMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)CC3=CC=CS3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)CC3=CC=CS3)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-2-(naphthalen-1-yl)-N'-[(thiophen-2-ylacetyl)oxy]ethanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)

![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)

![methyl 2-[(3,4-dimethylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5760247.png)

![1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)

![1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)

![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)

![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)

![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)